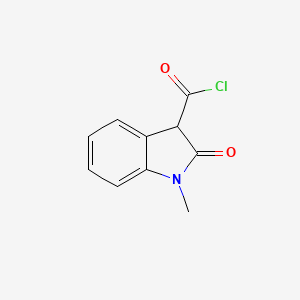

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride

Descripción

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is a heterocyclic organic compound featuring a bicyclic indole scaffold with a methyl group at the 1-position, a ketone at the 2-position, and a reactive carbonyl chloride moiety at the 3-position. This structure renders it a versatile intermediate in pharmaceutical and materials chemistry, particularly for synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. Its reactivity is influenced by the electron-withdrawing ketone group and the conjugated indole system, which modulate the electrophilicity of the carbonyl chloride .

Propiedades

IUPAC Name |

1-methyl-2-oxo-3H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9(11)13)10(12)14/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZSWOYPBBPUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664987 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67342-11-4 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique indole structure with a carbonyl chloride functional group. Its molecular formula is , and it possesses a methyl group at the nitrogen position along with a carbonyl group at the 3-position of the indole ring. These structural characteristics contribute to its biological activity and interaction with various biological targets.

Biological Activities

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride has been investigated for several biological activities:

- Antiviral Properties : Indole derivatives have shown potential in inhibiting viral replication through various mechanisms, making them candidates for antiviral drug development.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

- Antimicrobial Effects : The compound has been studied for its ability to combat various microbial infections, contributing to the search for new antibiotics.

Case Studies and Research Findings

Several studies have explored the applications of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various indole derivatives, including 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride, for their anticancer properties. The results indicated that this compound exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2024) demonstrated that 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride effectively inhibited COX enzymes in vitro. This inhibition was correlated with reduced production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Screening

In a study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results showed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism by which 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous indole derivatives, focusing on structural features, physicochemical properties, and reactivity.

1-Methyl-1H-indole-3-carbonyl Chloride

- Structure : Lacks the 2-oxo-2,3-dihydroindole system, with the carbonyl chloride directly attached to the indole ring at position 3.

- Molecular Formula: C₁₀H₈ClNO; Molecular Weight: 193.63 g/mol .

- Applications : Used in peptide coupling and as a precursor for bioactive indole-3-carboxamides .

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-yl Benzoate (3k)

- Structure : Shares the 1-methyl-2-oxo-dihydroindole core but substitutes the carbonyl chloride with a benzoate ester.

- Molecular Formula: C₁₆H₁₃NO₃; Molecular Weight: 267.29 g/mol .

- Physicochemical Properties :

- Reactivity : Less reactive than the carbonyl chloride, favoring hydrolysis or transesterification over nucleophilic substitution .

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Chloride

- Structure : Positional isomer with a sulfonyl chloride group at position 5 instead of the carbonyl chloride at position 3.

- Applications : Primarily used to synthesize sulfonamides, a key motif in antimicrobial and antiviral agents .

- Reactivity : Sulfonyl chlorides exhibit distinct reactivity, such as forming sulfonamides with amines, unlike the acylating capability of carbonyl chlorides .

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Structure : Contains a fused benzene ring (benzoindole) with a sulfonyl chloride at position 5.

- Synthesis : Prepared via chlorosulfonation with chlorosulfonic acid at 0°C, yielding a 38% isolated product .

- Reactivity : The extended conjugation from the fused benzene ring may reduce electrophilicity compared to the target compound’s simpler indole system .

Comparative Data Table

*Calculated based on structural similarity and evidence.

Key Findings and Implications

Positional Isomerism : Substitutent position (e.g., 3 vs. 5) significantly alters applications; sulfonyl chlorides favor sulfonamide formation, while carbonyl chlorides enable diverse acylations .

Synthetic Utility : The target compound’s balance of reactivity and stability makes it preferable for controlled derivatization in drug discovery, contrasting with esters (e.g., 3k), which require harsher conditions for modification .

Actividad Biológica

1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H8ClN1O2 |

| Molecular Weight | 213.63 g/mol |

| IUPAC Name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride |

| CAS Number | 138328-27-5 |

Antiviral Activity

Research indicates that derivatives of indole compounds exhibit antiviral properties. For instance, compounds similar to 1-methyl-2-oxo-2,3-dihydro-1H-indole have been studied for their effectiveness against hepatitis C virus (HCV). A study demonstrated that certain indole derivatives could inhibit HCV p7 channel activity, suggesting a potential for antiviral therapy .

Cytotoxicity

Indole derivatives have shown varying levels of cytotoxicity against cancer cell lines. For example, methyl 1H-indole-3-carboxylate has demonstrated cytotoxic effects against several human cancer cell lines, indicating that 1-methyl-2-oxo-2,3-dihydro-1H-indole derivatives may also possess similar properties .

The mechanisms through which these compounds exert their biological effects often involve the modulation of cellular pathways. Indole derivatives can interact with various receptors and enzymes, influencing processes such as apoptosis and cell proliferation. For instance, some studies have highlighted the ability of indole compounds to inhibit specific kinases involved in cancer progression .

Study on Antiviral Properties

In a significant study published in Journal of Medicinal Chemistry, researchers explored a series of indole derivatives for their antiviral activity against HCV. The study revealed that certain modifications in the indole structure led to enhanced potency and selectivity against viral targets while minimizing cytotoxic effects on host cells .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of various indole derivatives on cancer cell lines such as A549 and MDA-MB-231. The results indicated that modifications in the carbonyl group significantly influenced cytotoxicity, with specific derivatives exhibiting IC50 values in the low micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.